3-(Thiomorpholinomethyl)benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

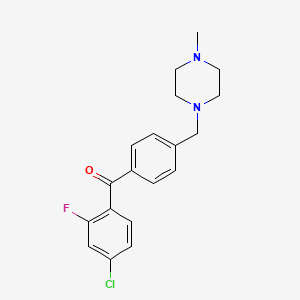

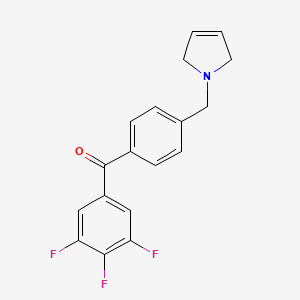

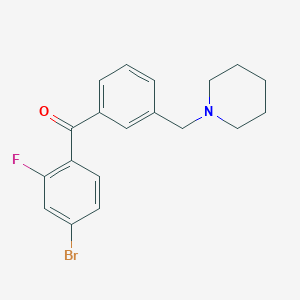

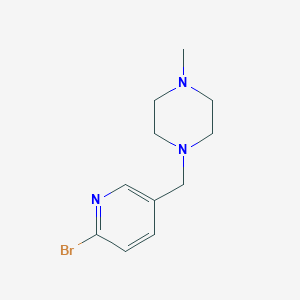

3-(Thiomorpholinomethyl)benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It has the IUPAC name phenyl [3- (4-thiomorpholinylmethyl)phenyl]methanone . The molecular weight of this compound is 297.42 .

Molecular Structure Analysis

The molecular structure of 3-(Thiomorpholinomethyl)benzophenone is represented by the linear formula C18H19NOS . The InChI code for this compound is 1S/C18H19NOS/c20-18 (16-6-2-1-3-7-16)17-8-4-5-15 (13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Thiomorpholinomethyl)benzophenone include a molecular weight of 297.42 . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

3-(Thiomorpholinomethyl)benzophenone: A Comprehensive Analysis of Scientific Research Applications

Photophore in Biochemistry: Benzophenone derivatives like 3-(Thiomorpholinomethyl)benzophenone possess unique photochemical properties that enable the formation of a biradicaloid triplet state. This state facilitates hydrogen atom abstraction from C-H bonds, leading to stable covalent bond formation, which is crucial in biochemistry research for studying protein interactions and structures.

TADF Host Materials: In the field of organic light-emitting diodes (OLEDs), benzophenone-based derivatives are combined with electron donors like carbazole or phenyl-/naphthyl-amino fragments to serve as thermally activated delayed fluorescence (TADF) host materials. This application is significant for improving the efficiency and lifespan of OLEDs .

Pharmaceuticals Synthesis: Benzophenone is a key intermediate in synthesizing various pharmaceutical compounds. Its derivatives are instrumental in creating complex organic chemicals that could lead to new drug discoveries and therapeutic agents .

Perfumery and Fragrances: In the fragrance industry, benzophenone derivatives act as fixatives that help in stabilizing the volatile components of perfumes, enhancing their longevity and protecting them from UV degradation .

Laser Dyes: Scientific research and industrial processes utilize benzophenone derivatives as laser dyes due to their photophysical properties. These dyes are essential for various applications, including medical diagnostics and material processing .

Ammonia Equivalents in Synthesis: Benzophenone imines, closely related to 3-(Thiomorpholinomethyl)benzophenone, serve as ammonia equivalents for synthesizing primary amines. This process allows for the selective formation of primary amines and yields easily deprotectable imines .

Analytical Method Development: The development of sensitive multi-residue analytical methods often involves benzophenone derivatives for identifying various compounds in packaged products, ensuring quality control and safety standards .

Antifungal and Antibacterial Agents: New substituted benzophenone derivatives have been synthesized and screened for their antifungal and antibacterial activities. These compounds show potential as treatments against phytopathogenic fungi and bacteria, contributing to agricultural and medical fields .

Wirkmechanismus

Target of Action

Benzophenone derivatives have been found to exhibit strong antitumor activity . The antitumor mechanism of benzophenone derivatives has been investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways .

Mode of Action

Benzophenone derivatives have been found to exhibit inhibitory activity against various cancer cells . The interaction of these compounds with their targets leads to changes in the cellular processes, resulting in the inhibition of tumor growth .

Biochemical Pathways

Benzophenone derivatives have been found to affect various tumor pathways . The impact on these pathways leads to downstream effects that contribute to the antitumor activity of these compounds .

Result of Action

Benzophenone derivatives have been found to exhibit strong antitumor activity . This suggests that these compounds may induce changes at the molecular and cellular levels that inhibit tumor growth .

Eigenschaften

IUPAC Name |

phenyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKYXMMJCJRJCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643349 |

Source

|

| Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiomorpholinomethyl)benzophenone | |

CAS RN |

898762-70-4 |

Source

|

| Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)